![molecular formula C14H18N4 B7588097 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile, also known as CPP or CPPene, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. CPP has been studied extensively for its potential use in cancer treatment, as well as for its effects on the immune system, inflammation, and neuroprotection.
作用机制
The mechanism of action of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile involves its inhibition of PARP, which is an enzyme involved in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, if PARP is inhibited by 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile, the damaged DNA cannot be repaired, leading to cell death. This mechanism is particularly effective in cancer cells, which are more reliant on PARP for DNA repair than normal cells.
Biochemical and Physiological Effects:
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to have a number of biochemical and physiological effects, including inhibition of PARP activity, modulation of the immune response, and neuroprotection. In cancer cells, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile causes DNA damage and cell death, while in immune cells it enhances their activity and function. In the brain, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to protect neurons from oxidative stress and inflammation, which can lead to neurodegeneration.
实验室实验的优点和局限性
One advantage of using 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile in lab experiments is its potency and selectivity for PARP, which makes it a powerful tool for studying the role of PARP in various biological processes. However, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile's effects on other cellular processes outside of PARP inhibition are not well understood, which can make it difficult to interpret some experimental results.
未来方向
There are many potential future directions for research on 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile, including its use in combination with other cancer therapies, its application in immunotherapy, and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile's effects on other cellular processes and to develop more potent and selective PARP inhibitors. Overall, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has shown great promise as a tool for scientific research and as a potential therapeutic agent in a variety of diseases.
合成方法
The synthesis of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile involves several steps, starting with the reaction of 2-chloro-4-cyanopyridine with 4-(cyclopropylmethyl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile. The overall yield of this process is typically around 30-40%.
科学研究应用
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been used extensively in scientific research, particularly in the fields of cancer biology, immunology, and neurobiology. In cancer research, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP, which prevents cancer cells from repairing DNA damage. This leads to increased cancer cell death and improved treatment outcomes. 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has also been studied for its potential use in immunotherapy, as it can modulate the immune response and enhance the activity of immune cells such as T cells and natural killer cells. In neurobiology, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-10-13-3-4-16-14(9-13)18-7-5-17(6-8-18)11-12-1-2-12/h3-4,9,12H,1-2,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFIJVCRZVXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)

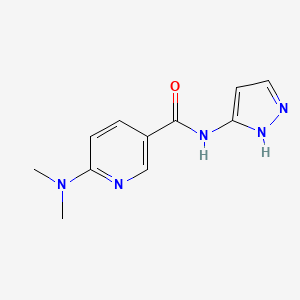
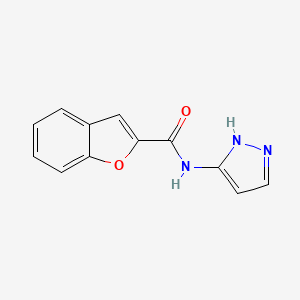
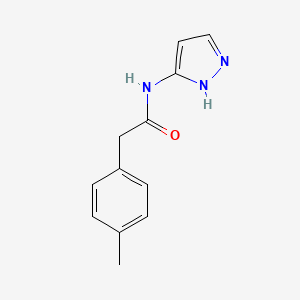

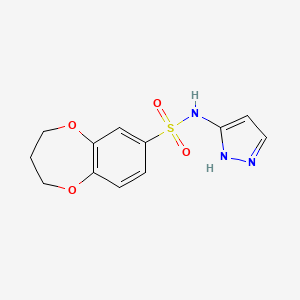
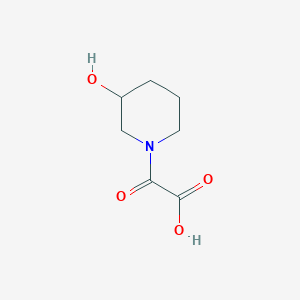
![4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)
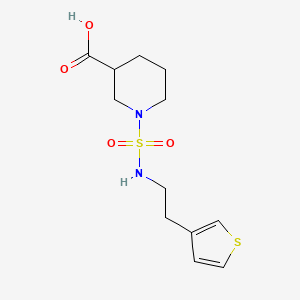
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)